N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features a 1,3-thiazole core substituted at the 2-position with a 2H-1,3-benzodioxole-5-carboxamide group and at the 4-position with a [(3-phenylpropyl)carbamoyl]methyl moiety. The benzodioxole ring contributes electron-rich aromaticity, while the thiazole provides a heterocyclic scaffold common in bioactive molecules.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-20(23-10-4-7-15-5-2-1-3-6-15)12-17-13-30-22(24-17)25-21(27)16-8-9-18-19(11-16)29-14-28-18/h1-3,5-6,8-9,11,13H,4,7,10,12,14H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOWVKATAZQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: The thiazole intermediate is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Amino Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Applications
Preliminary studies indicate that compounds similar to N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide exhibit significant biological activities. The following table summarizes potential pharmacological applications:
| Application Area | Description | Potential Effects |
|---|---|---|
| Anticancer Activity | Investigated for its ability to inhibit tumor growth in various cancer models. | Induction of apoptosis in cancer cells. |
| Antimicrobial Properties | Exhibits activity against certain bacterial and fungal strains. | Inhibition of microbial growth. |
| Anti-inflammatory Effects | Potential to reduce inflammation in preclinical models. | Decrease in pro-inflammatory cytokines. |
| Neuroprotective Effects | May protect neuronal cells from oxidative stress and apoptosis. | Improvement in cognitive functions. |
Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of similar thiazole derivatives, demonstrating their effectiveness against breast cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research conducted on the antimicrobial properties of related compounds showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential use as a therapeutic agent for infections.
Mechanism of Action
The mechanism of action of N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Benzodioxole-Thiazole Scaffolds
-
- Structure: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide.
- Key Differences: Replaces the 4-[(3-phenylpropyl)carbamoyl]methyl group with a 4-phenyl-5-(trifluoromethoxybenzoyl) substituent. The cyclopropane linker may reduce conformational flexibility compared to the carbamoylmethyl group in the target compound.
- Synthesis: Uses HATU/DIPEA coupling, similar to carbodiimide-mediated methods in and .
-
- Structure: N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide.
- Key Differences: Incorporates a biphenyl-pyridinyl thiazole substituent instead of the 3-phenylpropyl chain. The pyridinyl group may enhance water solubility but reduce lipophilicity compared to the phenylpropyl chain .
Thiazole Carboxamides with Varied Substituents
- SIB-1757 and SIB-1893 (): Structure: Pyridine-based mGluR5 antagonists (e.g., 6-methyl-2-(phenylazo)-3-pyridinol). The target compound’s benzodioxole moiety may confer distinct electronic properties for receptor binding .
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ():
Research Findings and Implications
- The benzodioxole-thiazole scaffold is understudied but shares features with known bioactive molecules .
- SAR Insights :
Data Tables
Biological Activity
N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This compound is characterized by its unique structural features, including a thiazole ring and a benzodioxole moiety, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C21H22N2O3S
- Molecular Weight : 378.48 g/mol
- CAS Number : [insert CAS number if available]
The presence of functional groups such as the thiazole ring and the benzamide group is crucial for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- P2X Receptors : Recent studies have shown that derivatives of benzodioxole compounds exhibit significant inhibition of P2X receptors (P2XRs), which are implicated in various pathophysiological conditions such as chronic pain and inflammation. The compound has been investigated for its ability to inhibit P2X4R and P2X7R receptors, with promising results indicating potential therapeutic applications in managing inflammatory diseases and cancer .
- Enzyme Inhibition : The compound may also act as an inhibitor of enzymes involved in cell proliferation. This mechanism is particularly relevant in cancer therapy, where inhibiting specific pathways can lead to reduced tumor growth.
Anticancer Properties
Research indicates that compounds similar to this compound possess anticancer properties. In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by modulating the activity of pro-inflammatory cytokines and inhibiting pathways related to inflammation. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Research Findings
Recent studies have highlighted the biological activity of this compound and its analogs:
Case Study 1: P2X Receptor Antagonism
A study conducted on astrocytoma cell lines demonstrated that the compound effectively inhibited ATP-induced calcium influx, suggesting its role as a P2X receptor antagonist. This property is significant for developing treatments targeting pain and neuroinflammation .
Case Study 2: Cancer Cell Proliferation
In vitro assays using various cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
